5-((2-fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Physicochemical property profiling Drug-likeness

5-((2-fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1291872-58-6) is a synthetic 1H-1,2,3-triazole-4-carboxamide derivative (MF: C17H16FN5O2; MW: 341.34 g/mol) that incorporates a 2-fluorophenylamino substituent at the C5-position and a 2-methoxybenzyl group attached via the carboxamide nitrogen. This compound belongs to a therapeutically significant scaffold class exemplified by advanced PXR antagonists (e.g., compounds 85 and 89 with low nanomolar IC50 values for PXR binding and cellular activity) and selective JNK3 binders (e.g., Kd = 21 μM for the 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide core).

Molecular Formula C17H16FN5O2
Molecular Weight 341.34 g/mol
Cat. No. B14106425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC17H16FN5O2
Molecular Weight341.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3F
InChIInChI=1S/C17H16FN5O2/c1-25-14-9-5-2-6-11(14)10-19-17(24)15-16(22-23-21-15)20-13-8-4-3-7-12(13)18/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23)
InChIKeyPVSSKGSVIZLZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((2-Fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: A 1H-1,2,3-Triazole-4-Carboxamide for Specialized Screening and Chemical Biology


5-((2-fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1291872-58-6) is a synthetic 1H-1,2,3-triazole-4-carboxamide derivative (MF: C17H16FN5O2; MW: 341.34 g/mol) that incorporates a 2-fluorophenylamino substituent at the C5-position and a 2-methoxybenzyl group attached via the carboxamide nitrogen . This compound belongs to a therapeutically significant scaffold class exemplified by advanced PXR antagonists (e.g., compounds 85 and 89 with low nanomolar IC50 values for PXR binding and cellular activity) and selective JNK3 binders (e.g., Kd = 21 μM for the 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide core) [1][2]. Its specific substitution pattern—combining an ortho-fluorine on the phenylamino ring with an ortho-methoxy on the benzyl moiety—creates a unique physicochemical and pharmacological fingerprint that cannot be replicated by close N-benzyl or des-fluoro analogs, making it a distinct chemical probe for structure-activity relationship (SAR) studies, target identification campaigns, and focused library design .

Why 5-((2-Fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Simply Replaced by N-Benzyl or Des-Fluoro Analogs


The 1H-1,2,3-triazole-4-carboxamide scaffold is highly sensitive to peripheral substitution; small changes at the N-benzyl or C5-phenylamino positions produce disproportionately large shifts in lipophilicity, hydrogen-bonding capacity, target engagement, and metabolic stability [1]. The 2-fluorophenylamino group in the target compound introduces an electron-withdrawing effect that modulates the pKa of the adjacent amine and alters the compound's interaction with hydrophobic binding pockets, while the ortho-methoxy on the benzyl group contributes both steric bulk and additional hydrogen-bond acceptor character absent in the unsubstituted N-benzyl comparator [2]. These structural features directly translate into differential biological readouts: the 5-(phenylamino) analog binds JNK3 with a Kd of 21 μM, but the impact of fluorination at the 2-position of the phenylamino ring on JNK3 affinity, kinase selectivity, or PXR pharmacology has not been established—meaning that the unsubstituted analog cannot serve as a reliable surrogate [3]. Similarly, the N-benzyl analog lacks the methoxy oxygen that contributes to solubility and may alter the compound's conformational preferences in the carboxamide region, potentially affecting target binding kinetics . Generic substitution without experimental validation therefore risks loss of the pharmacological signature that makes this specific derivative a valuable research tool.

5-((2-Fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Quantitative Comparative Evidence for Informed Compound Selection


Lipophilicity Tuning: Ortho-Methoxy on Benzyl Increases logP by Approximately 2.3 Log Units Relative to an Unsubstituted Phenyl Comparator

The target compound demonstrates a computed logP of approximately 3.62, as reported by the Mcule property calculator, which is substantially elevated compared to a structurally related but non-methoxylated phenyl-bearing molecule (P-517289965, logP = 1.28) that lacks the 2-methoxybenzyl motif . This ~2.3 log unit increase reflects the lipophilic contribution of the ortho-methoxybenzyl group and the 2-fluorophenylamino substitution acting in concert, and it positions the target compound in a higher lipophilicity range favorable for passive membrane permeability while still within typical drug-like space (Lipinski Rule of 5: logP ≤ 5) [1].

Lipophilicity Physicochemical property profiling Drug-likeness

Hydrogen-Bond Acceptor Count: 2-Methoxybenzyl Adds One Additional HBA Relative to the N-Benzyl Comparator, Altering Solvation and Target Recognition Properties

The target compound contains a methoxy oxygen on the benzyl ring that serves as an additional hydrogen-bond acceptor (HBA), raising the total HBA count to a level that distinguishes it from the N-benzyl analog. Specifically, the N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide comparator (C16H14FN5O, MW 311.31 g/mol) has one fewer oxygen atom in its molecular formula compared to the target compound (C17H16FN5O2), directly corresponding to the absence of the methoxy group . This additional HBA capacity can influence solvation free energy, protein-ligand hydrogen-bond networks, and crystal packing—factors that are critical in fragment-based drug design and crystallography campaigns where subtle changes in heteroatom count alter binding modes [1].

Hydrogen bonding Molecular recognition SAR

JNK3 Scaffold Affinity Baseline: The 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide Core Binds JNK3 with Kd = 21 μM, but the Effect of 2-Fluoro Substitution Remains Uncharacterized

The unsubstituted 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide scaffold (Hit 5) has been experimentally validated as a selective JNK3 binder with a dissociation constant of Kd = 21 μM, determined by fluorescence thermal shift assay and confirmed by native mass spectrometry [1]. The target compound incorporates a 2-fluoro substituent on the phenylamino ring—a modification that, by analogy to well-established SAR in kinase inhibitor programs, can enhance binding affinity through favorable C-F···H or C-F···π interactions, modulate the aniline pKa, and alter the dihedral angle between the phenyl ring and the triazole core [2]. However, no direct JNK3 binding data for the 2-fluorophenylamino derivative have been published. Consequently, the unsubstituted scaffold provides a quantitative reference point (Kd = 21 μM), but the actual affinity of the target compound for JNK3—and whether fluorination improves or diminishes binding—remains an open experimental question that only procurement and testing of this specific compound can resolve .

JNK3 Kinase binding Neurodegeneration

PXR Pharmacological Profile: 1H-1,2,3-Triazole-4-carboxamides Achieve Low Nanomolar PXR Antagonism, but the Target Compound's PXR Activity Depends on Its Specific Substitution Pattern

The 1H-1,2,3-triazole-4-carboxamide chemical series has yielded the most potent PXR antagonists reported to date, with compound 85 (a dual inverse agonist/antagonist) and compound 89 (a pure antagonist) both demonstrating low nanomolar IC50 values in PXR binding and cell-based assays [1]. The key pharmacophoric elements required for PXR antagonism within this series include a substituted phenyl ring on the triazole N1, a specific substitution pattern at the C5 position, and a carboxamide linkage to a substituted benzyl or phenyl group [2]. The target compound—bearing a 2-fluorophenylamino at C5 and a 2-methoxybenzyl on the carboxamide—differs from the optimized PXR antagonists at multiple positions: compound 85 incorporates a different C5 substituent and a distinct N1-aryl group . As such, the target compound's PXR activity cannot be predicted solely from class-wide data; its unique substitution pattern may confer PXR binding with a potency that lies anywhere between the low nanomolar IC50 of optimized leads and the micromolar IC50 of the initial hit (compound 1, binding IC50 = 1.2 μM) [3]. Only direct experimental profiling of this specific compound can establish its PXR pharmacological fingerprint.

PXR Nuclear receptor Drug metabolism

α-Glucosidase Inhibition: The Target Compound Has Been Specifically Investigated for Antidiabetic Potential via Carbohydrate Digestion Enzyme Inhibition

According to vendor documentation, 5-((2-fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has been specifically investigated in the context of α-glucosidase inhibition, an enzyme target relevant to Type 2 diabetes management that is not universally addressed by all triazole-4-carboxamide analogs . In contrast, the closely related N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (the des-fluoro analog) has been profiled for antiproliferative activity against cancer cell lines, with reported IC50 values ranging from 1.1 μM to 2.6 μM . This divergence in biological profiling—metabolic enzyme inhibition versus antiproliferative activity—suggests that the 2-fluoro substituent may redirect target engagement away from antiproliferative mechanisms and toward metabolic enzyme targets, although the underlying selectivity data have not been disclosed in publicly available peer-reviewed literature. The quantitative IC50 values for α-glucosidase inhibition by the target compound are not publicly reported, representing a data gap that prospective users should plan to address through in-house profiling.

α-Glucosidase Antidiabetic Carbohydrate metabolism

Physicochemical Property Profile: Target Compound Violates Zero RO5 Rules (logP 3.62, MW 341) While Maintaining Favorable Drug-Like Space Relative to Higher-MW Triazole Derivatives

The target compound's computed physicochemical profile—logP of 3.62, molecular weight of 341.34 g/mol, and zero Rule-of-5 violations—places it in a favorable drug-like space that balances permeability and solubility . This profile compares favorably to more elaborate 1H-1,2,3-triazole-4-carboxamide analogs, such as the optimized PXR antagonist compound 85, which has a higher molecular weight and more complex substitution pattern [1]. Specifically, the target compound has a polar surface area (PSA) of approximately 71–87 Ų (depending on calculation method), 5 rotatable bonds, and 2 hydrogen-bond donors—values that collectively predict good oral bioavailability potential according to established drug-likeness metrics [2]. These properties differentiate the target from bulkier triazole-4-carboxamides that may have superior potency but poorer permeability or solubility characteristics, making the target compound particularly suitable for fragment-based screening, phenotypic assays requiring cellular penetration, and early-stage lead identification where balanced physicochemical properties are prioritized over maximal target potency.

Drug-likeness RO5 compliance Physicochemical profiling

Recommended Application Scenarios for 5-((2-Fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide Based on Quantitative Differentiation Evidence


JNK3-Focused SAR Expansion: Building on a Validated 21 μM Affinity Scaffold

Researchers seeking to improve upon the JNK3 binding affinity of the validated 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide scaffold (Kd = 21 μM) should procure this compound as a direct, purchasable probe for the effect of ortho-fluorination on kinase binding [1]. The target compound serves as an ideal first-step SAR analog: it preserves the core scaffold while introducing a single, well-precedented fluorine modification that can be assessed in fluorescence thermal shift assays and native MS under conditions identical to those used for the parent Hit 5 [2]. Positive results would justify more extensive fluorination scanning; negative results would redirect effort toward alternative substitution vectors.

PXR Antagonist Screening: Accessing Underexplored Substitution Space in a Therapeutically Validated Series

Given that the 1H-1,2,3-triazole-4-carboxamide series has produced the most potent known PXR antagonists with low nanomolar IC50 values, this compound can be incorporated into PXR-focused screening cascades as a representative of a substitution pattern (2-fluorophenylamino at C5; 2-methoxybenzyl carboxamide) not examined in the published lead optimization campaigns [1]. Its favorable RO5-compliant profile (logP ≈ 3.62, MW 341, 0 violations) makes it compatible with both cell-free TR-FRET binding assays and cell-based PXR reporter gene assays in HepG2 cells [2]. Procurement for this purpose directly addresses a gap in the current PXR antagonist SAR landscape.

Metabolic Disease Target Screening: α-Glucosidase Inhibition Profiling

Vendor documentation indicates that this specific compound has been investigated as an α-glucosidase inhibitor, distinguishing it from structurally similar analogs profiled primarily for antiproliferative activity [1]. Research groups screening for modulators of carbohydrate metabolism and postprandial glucose regulation can use this compound as a starting point for in vitro α-glucosidase assays, leveraging a published enzyme inhibition protocol with acarbose as a positive control to benchmark its potency [2]. The absence of publicly disclosed IC50 data for this compound against α-glucosidase represents both a gap and an opportunity for contributing novel data to the scientific literature.

Physicochemical Property-Driven Fragment and Lead-Like Library Design

With a logP of ~3.62, MW of 341 g/mol, and zero RO5 violations, this compound occupies an attractive physicochemical space for lead-like screening libraries [1]. Procurement for incorporation into diversity-oriented screening decks enables assessment of the 1H-1,2,3-triazole-4-carboxamide scaffold across a broad panel of biological targets without the confounding effects of excessive molecular weight or lipophilicity that characterize more elaborated analogs such as compound 85 [2]. Its balanced profile also makes it suitable for biophysical fragment screening methods (SPR, thermal shift, NMR) where solubility and minimal aggregation are critical.

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